molecular formula C7H9NO2 B13592497 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one

Cat. No.: B13592497
M. Wt: 139.15 g/mol
InChI Key: VTNGWOMAFGHSES-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one is a ketone derivative featuring a 3-methylfuran substituent and an amino group.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-amino-1-(3-methylfuran-2-yl)ethanone

InChI

InChI=1S/C7H9NO2/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4,8H2,1H3

InChI Key

VTNGWOMAFGHSES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=O)CN

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reaction Approach

A notable method for synthesizing functionalized furan derivatives, including analogs of this compound, is the one-pot multicomponent reaction involving arylglyoxals, acetylacetone, and phenols under mild, catalyst-free conditions. This approach was demonstrated in a 2024 study where acetylacetone (a β-diketone) reacts with arylglyoxals and phenols in acetone solvent under reflux with triethylamine as a base, yielding furan derivatives with excellent yields and simplified workup.

  • Reaction conditions: Reflux in acetone for 3 hours with triethylamine.
  • Advantages: Catalyst-free, mild conditions, high yield, simple purification.
  • Characterization: Products confirmed by NMR, FT-IR, EI-MS, elemental analysis.
  • Relevance: Although this study focused on 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives, the synthetic strategy can be adapted to prepare 3-methylfuran derivatives by selecting appropriate starting materials such as 3-methyl-substituted glyoxals or phenols.

Friedel-Crafts Acylation of Methylfuran Derivatives

Another classical route involves Friedel-Crafts acylation of methylfuran rings with acetyl or chloroacetyl derivatives under Lewis acid catalysis. For example, 1-methylfuran can be acylated using 2,2,2-trichloroacetyl chloride in the presence of aluminum chloride or pyridine catalysts to form 2,2,2-trichloro-1-(3-methylfuran-2-yl)ethan-1-one intermediates, which can be further reduced or modified.

  • Reaction conditions: Lewis acid catalysis (AlCl3 or pyridine), low to room temperature, solvent such as dichloromethane or ether.
  • Yields: Moderate to good (45–87%) depending on substrate and catalyst.
  • Subsequent steps: Reduction with Grignard reagents (RMgX) or sodium hydride bases can transform these intermediates into amino or hydroxy derivatives.
  • Application: This method enables the introduction of keto groups onto the furan ring, a key step toward synthesizing this compound or its analogs.

Thiosemicarbazide Condensation and Cyclization

A different synthetic strategy involves the condensation of thiosemicarbazide with substituted furaldehydes , followed by reaction with chlorocarbonyl derivatives to yield furan-containing heterocycles. Although primarily used for synthesizing thiazole derivatives, this method demonstrates the ability to functionalize furan rings with amino groups adjacent to keto functionalities.

  • Procedure: Reflux thiosemicarbazide with substituted furaldehyde in ethanol, isolate thiosemicarbazones, then reflux with chlorocarbonyl derivatives in acetone.
  • Relevance: This approach can be tailored to prepare amino-keto furan derivatives by modifying the aldehyde and chlorocarbonyl substrates.
  • Yields: Generally good, with purification by recrystallization.
  • Characterization: Confirmed by spectral analyses (NMR, IR) and thin-layer chromatography monitoring.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield Range Advantages Limitations
One-Pot Multicomponent Reaction Arylglyoxals, acetylacetone, phenols Reflux in acetone, triethylamine base, 3 h 80–95% Catalyst-free, mild, high yield Limited to certain aryl substitutions
Friedel-Crafts Acylation 3-Methylfuran, 2,2,2-trichloroacetyl chloride Lewis acid catalysis, 0–25 °C, 1–7 days 45–87% Direct acylation, well-established Requires Lewis acids, moderate yields
Thiosemicarbazide Condensation Thiosemicarbazide, substituted furaldehydes, chlorocarbonyl derivatives Reflux in ethanol and acetone, 60–80 °C 70–90% Functional group diversity Multi-step, specific to heterocycles

Research Outcomes and Analytical Characterization

  • Spectral Analysis: Products from these syntheses are typically characterized using proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (EI-MS or HRMS). These confirm the presence of the amino group, keto group, and furan ring substitution patterns.

  • Crystallography: Single-crystal X-ray diffraction has been used in related studies to confirm the structure and stereochemistry of intermediates and final products, especially for Friedel-Crafts acylation derivatives.

  • Yields and Purification: Most methods report yields ranging from moderate (45%) to excellent (95%), with purification often achieved by recrystallization from solvents like ethanol, n-hexane, or ethyl acetate mixtures.

Summary and Professional Insights

The synthesis of This compound can be effectively achieved through:

  • A one-pot multicomponent reaction involving acetylacetone and suitable arylglyoxals under mild, catalyst-free conditions, offering a streamlined and high-yielding route.
  • Friedel-Crafts acylation of 3-methylfuran with acyl chlorides followed by reduction or amination steps, which is a classical and versatile method but may require more careful control of reaction conditions.
  • Condensation of thiosemicarbazide with furaldehydes and subsequent cyclization, providing access to amino-functionalized furan derivatives, useful if heterocyclic diversity is desired.

Each method has specific advantages and can be selected based on the availability of starting materials, desired scale, and purity requirements. Analytical techniques including NMR, IR, MS, and crystallography ensure rigorous structural confirmation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Analogs

Compounds bearing piperazine moieties demonstrate significant structural and functional diversity:

Compound Name Molecular Formula Molecular Weight Key Substituents LC-MS Retention Time (min) Yield (%) Reference
2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one C18H21N3O 296.18 Phenylpiperazine 3.94 95
2-Amino-1-(4-(2-chlorophenyl)piperazin-1-yl)ethan-1-one C18H20N3OCl 330.13 2-Chlorophenylpiperazine 4.53 95
2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one C11H23N3O 213.32 3-Methylbutylpiperazine N/A N/A

Key Observations :

  • The introduction of electron-withdrawing groups (e.g., chlorine in compound 24) increases molecular weight and chromatographic retention time (tR), suggesting enhanced polarity or interaction with stationary phases .
  • Piperazine derivatives are frequently synthesized in high yields (>90%), indicating robust synthetic protocols for this class .
Aromatic Ring Variants

Substitution of the furan ring with other aromatic/heterocyclic systems alters physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
2-Amino-1-(3-methoxypyridin-2-yl)ethan-1-one C8H10N2O2 166.18 3-Methoxypyridine Potential intermediate for heterocyclic drug synthesis
2-Amino-1-(2-hydroxyphenyl)ethanone C8H9NO2 151.17 2-Hydroxyphenyl Synthesized via hydriodic acid/acetic acid reflux; used in coumarin derivatives
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Varies Varies Benzofuran core Demonstrated antimicrobial activity

Key Observations :

  • Hydroxyl or methoxy groups on aromatic rings enhance hydrogen-bonding capacity, which may improve binding to biological targets .
Halogenated Derivatives

Halogenation introduces steric and electronic effects:

Compound Name Molecular Formula Molecular Weight Halogen Substituents Applications Reference
2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one HCl C8H8Cl2FNO 224.06 2-Chloro-3-fluorophenyl Pharmaceutical intermediate
bk-2C-B (4-bromo-2,5-dimethoxyphenyl analog) C10H13BrNO2 274.12 Bromine, methoxy groups Psychoactive properties; studied for pyrolysis products

Key Observations :

  • Halogenation (e.g., bromine in bk-2C-B) increases molecular weight and may enhance metabolic stability but also raises toxicity concerns .
  • Chloro-fluorophenyl derivatives are prioritized in drug discovery for their balanced lipophilicity and target affinity .

Biological Activity

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one is an organic compound characterized by the presence of an amino group and a furan ring with a methyl substitution. This unique structure positions it as a subject of interest in medicinal chemistry and organic synthesis, particularly due to its potential biological activities.

Chemical Structure

The molecular formula of this compound includes both an amine and a ketone functional group, which may influence its reactivity and biological interactions. Its distinct substitution pattern on the furan ring is crucial for its biological activity.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits efficacy against various microbial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity : The compound has been investigated for its anticancer effects, showing promise in inhibiting cell proliferation in various cancer cell lines. Initial studies suggest that it may act as an enzyme inhibitor or receptor modulator, although the exact mechanisms remain under exploration .
  • Enzyme Inhibition : The compound's ability to interact with specific biological targets suggests a role in enzyme inhibition, which could be significant in therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple microbial strains
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential interaction with specific enzymes

Detailed Findings

A study investigating the compound's anticancer properties revealed that it exhibits selective toxicity against certain cancer cell lines while sparing non-cancerous cells. For instance, it demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, with IC50 values indicating potent activity compared to known chemotherapeutics like 5-Fluorouracil .

Additionally, the compound's interaction with matrix metalloproteinases (MMPs) has been noted, suggesting a potential mechanism for its anticancer effects through modulation of tumor metastasis .

Mechanistic Insights

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, initial findings suggest it may influence pathways related to apoptosis and cellular proliferation through enzyme inhibition and receptor modulation.

Q & A

Q. What synthetic routes are optimal for 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1-(3-methylfuran-2-yl)ethanone using ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride). Solvent choice (ethanol/methanol) and pH control (5–6) are critical to minimize side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • 1H NMR : Look for a singlet at δ ~2.2 ppm (3H, CH3 on furan), a doublet at δ ~6.3 ppm (1H, furan ring proton), and a broad peak at δ ~3.5 ppm (NH2).
  • 13C NMR : A carbonyl signal at ~195 ppm and furan carbons at ~110–150 ppm.
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH2 stretch).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 153 (C7H9NO2) .

Q. What are common impurities in synthesis, and how can they be identified and mitigated?

  • Methodological Answer : Impurities include unreacted starting material (1-(3-methylfuran-2-yl)ethanone) or over-reduced by-products. Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS to detect impurities. Optimize reaction time (12–24 hours) and stoichiometric ratios (1:1.2 ketone:amine) to reduce side products .

Advanced Research Questions

Q. How can crystallographic data discrepancies between theoretical and experimental models be resolved?

  • Methodological Answer : Use SHELXL for refinement, focusing on hydrogen bonding and disorder modeling. For twinned crystals, apply the TWIN/BASF commands. Validate against similar structures in the Cambridge Structural Database (CSD). Residual density maps can identify unresolved solvent molecules .

Q. How does the electron-rich 3-methylfuran ring influence electrophilic substitution reactivity?

  • Methodological Answer : The methyl group enhances electron density at the furan C4 position, directing electrophiles (e.g., nitration, halogenation) to C4. Kinetic studies (UV-Vis monitoring) and DFT calculations (B3LYP/6-31G*) can predict regioselectivity. Compare reactivity with non-methylated analogs .

Q. What strategies enable selective functionalization of the amino group without affecting the furan ring?

  • Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) before furan modification. Use mild conditions (e.g., Boc2O in THF, 0°C) to avoid ring opening. Deprotect with TFA post-functionalization .

Q. How does the 3-methyl group impact biological activity compared to other derivatives?

  • Methodological Answer : Conduct comparative docking studies (AutoDock Vina) against targets like monoamine oxidases or GPCRs. The methyl group may enhance hydrophobic interactions in binding pockets. Validate with enzyme inhibition assays (IC50 measurements) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and X-ray data regarding molecular conformation?

  • Methodological Answer : NMR detects solution-state conformers, while X-ray captures solid-state packing. Perform variable-temperature NMR to identify dynamic processes. Use DFT calculations (e.g., Gaussian) to model energy barriers between conformers. Cross-validate with NOESY for proximity correlations .

Research Applications

Q. What are the compound’s potential applications in medicinal chemistry?

  • Methodological Answer : As a β-ketoamine, it serves as a precursor for Schiff base ligands in metallodrug synthesis (e.g., antimicrobial Ag(I) complexes). Screen for anti-inflammatory activity via COX-2 inhibition assays (ELISA) or cytotoxicity against cancer cell lines (MTT assay) .

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